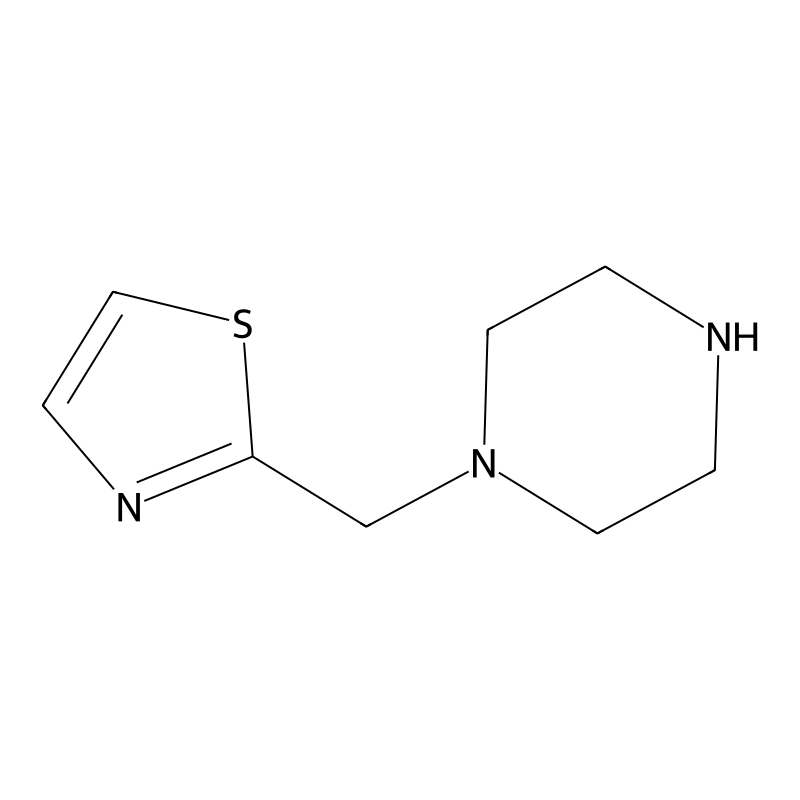

2-(piperazin-1-ylmethyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Research

Scientific Field: Medicinal chemistry and oncology.

Summary: Researchers have explored TZM derivatives as potential anticancer agents.

Methods: The researchers designed and synthesized TZM derivatives and evaluated their cytotoxicity using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Results: Some derivatives showed effective cytotoxic activity with low IC50 values.

Neurodegenerative Diseases

Scientific Field: Neuropharmacology and neurology.

Summary: TZM has been investigated for its potential in treating neurodegenerative diseases such as atrophy and muscular dystrophy.

Methods: Clinical trials and preclinical studies.

Results: Positive outcomes in terms of disease management and potential therapeutic effects.

2-(Piperazin-1-ylmethyl)thiazole is a heterocyclic compound that combines a thiazole ring with a piperazine moiety. The thiazole ring is a five-membered aromatic structure containing sulfur and nitrogen, known for its diverse biological activities. The piperazine group, a six-membered ring containing two nitrogen atoms, enhances the compound's pharmacological properties. This compound is recognized for its potential in medicinal chemistry, particularly in developing new therapeutic agents.

Currently, there is no documented information regarding the mechanism of action of 1-[(1,3-Thiazol-2-yl)methyl]piperazine. Similar thiazole-piperazine structures have been investigated for various biological activities, including antibacterial and antifungal properties []. However, further research is needed to elucidate the specific mechanism of action for this particular compound.

The chemical reactivity of 2-(piperazin-1-ylmethyl)thiazole is primarily attributed to the functional groups present in its structure. Typical reactions include:

- Nucleophilic Substitution: The thiazole can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.

- Formation of Derivatives: By reacting with various electrophiles, derivatives can be synthesized, which may exhibit enhanced biological activity.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, often leading to compounds with improved pharmacological profiles.

2-(Piperazin-1-ylmethyl)thiazole has been studied for various biological activities:

- Antimicrobial Activity: Compounds containing thiazole and piperazine have demonstrated significant antimicrobial effects against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antimalarial Properties: Research indicates that certain derivatives exhibit antiplasmodial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum .

- Anti-inflammatory Effects: Some studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Several synthesis methods have been reported for 2-(piperazin-1-ylmethyl)thiazole:

- Parallel Synthesis: A method involving the reaction of piperazine with chloromethyl thiazoles has been developed to produce a variety of piperazine-thiazole compounds efficiently .

- Nucleophilic Displacement: This involves displacing a leaving group on the thiazole with piperazine under suitable conditions to yield the desired product.

- Multi-step Synthesis: More complex routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce additional functional groups .

The applications of 2-(piperazin-1-ylmethyl)thiazole extend across various fields:

- Pharmaceutical Development: Its derivatives are being explored for use as antimicrobial and anti-inflammatory agents.

- Agricultural Chemistry: Compounds with thiazole and piperazine structures are being investigated for potential use as agrochemicals due to their biological activity against pests and pathogens.

- Fluorescent Probes: Some derivatives have shown promise as fluorescent imaging agents in biological research .

Studies on the interactions of 2-(piperazin-1-ylmethyl)thiazole with biological targets reveal:

- Enzyme Inhibition: Certain derivatives may inhibit specific enzymes involved in disease processes, contributing to their therapeutic effects.

- Receptor Binding Affinity: Research indicates that these compounds can interact with various receptors, influencing their pharmacological profiles .

Here are some similar compounds that share structural features or biological activities with 2-(piperazin-1-ylmethyl)thiazole:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Piperazin-1-yl)thiazole | Thiazole ring + piperazine | Antimicrobial, antimalarial |

| Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate | Thiazole with ethyl substitution | Antimicrobial |

| N-Ethylthiazol-2-amine hydrochloride | Thiazole ring + ethyl amine | Antimicrobial |

| 2-Morpholinothiazol-4-amine hydrochloride | Thiazole ring + morpholine | Antimicrobial |

| 4-(4-Chlorothiazol-2-yl)morpholine | Thiazole with chlorinated substituent | Antimicrobial |

Uniqueness

What sets 2-(piperazin-1-ylmethyl)thiazole apart is its specific combination of both the piperazine and thiazole moieties, which synergistically enhance its biological activities compared to other compounds. This unique structure allows it to interact effectively with multiple biological targets, making it a versatile candidate for further drug development.

Anticancer Mechanisms

The anticancer potential of 2-(piperazin-1-ylmethyl)thiazole derivatives manifests through multiple molecular pathways, with particular emphasis on apoptotic induction and receptor tyrosine kinase inhibition. These mechanisms collectively contribute to the compound's cytotoxic efficacy against various cancer cell lines.

Caspase-Dependent Apoptosis Induction

The compound demonstrates potent apoptotic activity through caspase-dependent pathways, with documented efficacy in multiple cancer cell lines. Research indicates that piperazine-thiazole derivatives significantly upregulate caspase-3, caspase-8, and caspase-9 expression levels by 9.87-fold, 7.6-fold, and 11.6-fold respectively [1]. This dramatic increase in caspase activity represents a crucial mechanism for programmed cell death induction.

In human colorectal carcinoma cells (HCT-116), the compound exhibits remarkable apoptotic induction, with total apoptosis rates reaching 16.85% compared to 4.05% in untreated controls [1]. The compound demonstrates dual pathway activation, triggering both intrinsic and extrinsic apoptotic mechanisms through significant increases in caspase-3/7, caspase-8, caspase-9, and caspase-10 activities [2].

Morphological analysis reveals characteristic apoptotic features including cell shrinkage, membrane blebbing, and nuclear fragmentation. Flow cytometric analysis demonstrates cell cycle arrest at the G2/M phase, with 51.89% of cells accumulating in this phase compared to 3.77% in controls [1]. The compound's ability to induce apoptosis while maintaining selectivity for cancer cells over normal cells underscores its therapeutic potential.

The caspase-dependent mechanism involves mitochondrial dysfunction and cytochrome c release, leading to apoptosome formation and subsequent effector caspase activation [2]. This process results in widespread proteolysis and cellular dismantling, ultimately achieving cancer cell elimination through programmed cell death.

Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition

The compound exhibits exceptional inhibitory activity against epidermal growth factor receptor tyrosine kinase, with particular efficacy in non-small cell lung cancer treatment. Thiazolyl-pyrazoline derivatives demonstrate potent and selective inhibitory activity with half-maximal inhibitory concentrations of 32.5-40.7 nanomolar for epidermal growth factor receptor and 43.0-78.4 nanomolar for vascular endothelial growth factor receptor-2 [3].

The dual inhibition mechanism targets both epidermal growth factor receptor and vascular endothelial growth factor receptor-2, providing synergistic anti-proliferative effects. Western blot analysis confirms significant downregulation of phosphorylated epidermal growth factor receptor and phosphorylated vascular endothelial growth factor receptor-2 protein expression levels in A549 lung cancer cells [3].

Structure-activity relationship analysis reveals that the ester functionality at the thiazole ring enhances inhibitory potency compared to acetyl or amide functionalities. The 3,4-dimethoxy substitution pattern on the pyrazoline phenyl ring further optimizes epidermal growth factor receptor inhibition, achieving the lowest half-maximal inhibitory concentration values [3].

The compounds demonstrate superior efficacy against epidermal growth factor receptor-mutated non-small cell lung cancer cell lines compared to gefitinib, suggesting potential for treating drug-resistant cancer variants. Cell cycle analysis reveals G2/M phase arrest and apoptosis induction in A549 cells, while migration assays demonstrate significant reduction in cellular motility [3].

B-Cell Lymphoma 2 Family Protein Modulation

The compound effectively modulates B-cell lymphoma 2 family proteins, shifting the balance toward pro-apoptotic signaling. Research demonstrates significant upregulation of pro-apoptotic proteins including Bax, with increases of 1.5-2.28 fold compared to control groups [4]. Simultaneously, anti-apoptotic B-cell lymphoma 2 protein expression decreases by 11.5-39.7%, creating a favorable environment for apoptotic cell death [4].

The Bax/B-cell lymphoma 2 ratio increases 2-4 fold following treatment, representing a critical determinant of cellular susceptibility to apoptosis [4]. This ratio shift indicates successful disruption of the anti-apoptotic machinery that typically protects cancer cells from programmed cell death.

Mechanistic studies reveal that the compound interferes with mitochondrial membrane permeabilization through B-cell lymphoma 2 family protein interactions. The compound downregulates B-cell lymphoma 2 expression to 0.31-0.415 fold compared to controls while increasing Bax levels by 3.864-2.834 fold [5]. This reciprocal modulation creates optimal conditions for cytochrome c release and subsequent caspase activation.

The compound demonstrates selectivity for cancer cells over normal cells, with significantly higher B-cell lymphoma 2 inhibitory activity in transformed cell lines. In vitro studies show percent inhibition values of 50.0-69.2% against B-cell lymphoma 2 protein function [5]. This selective targeting mechanism contributes to the compound's therapeutic window and reduced toxicity profile.

Antimalarial Efficacy

The antimalarial potential of piperazine-thiazole derivatives demonstrates exceptional activity against drug-resistant Plasmodium falciparum strains, with novel mechanisms that overcome existing resistance patterns.

Plasmodium falciparum Growth Cycle Interference

The compound exhibits potent antiplasmodial activity with half-maximal effective concentrations of 102 nanomolar against the chloroquine-resistant Dd2 strain [12]. This represents significant improvement over chloroquine efficacy (165.3 nanomolar) and demonstrates potential for treating drug-resistant malaria infections.

The compound interferes with multiple stages of the Plasmodium falciparum life cycle, particularly targeting asexual blood stages responsible for clinical symptoms. In vitro studies demonstrate activity against chloroquine-sensitive 3D7 strain and multi-drug-resistant Dd2 and K1 strains, with half-maximal inhibitory concentrations ranging from 1.8-2.1 nanomolar [13]. This broad-spectrum activity suggests efficacy against diverse parasite populations.

The mechanism involves interference with parasite metabolism and growth cycle progression. Compounds demonstrate sustained activity over 72-hour incubation periods, indicating persistent antiplasmodial effects. The growth inhibition occurs through disruption of essential parasite processes, including hemoglobin digestion and DNA synthesis [13].

Selectivity indices exceed 140, indicating substantial safety margins between antiplasmodial activity and mammalian cell cytotoxicity [12]. This therapeutic window provides confidence for clinical development and suggests minimal host toxicity at effective antimalarial concentrations.

Chloroquine-Resistant Strain Targeting

The compound effectively targets chloroquine-resistant Plasmodium falciparum strains through mechanisms that bypass established resistance pathways. Research demonstrates superior activity against resistant strains compared to chloroquine, with half-maximal inhibitory concentrations of 2.1 nanomolar for Dd2 strain and 1.8 nanomolar for K1 strain [13].

The compounds overcome chloroquine resistance through alternative mechanisms that do not depend on the chloroquine resistance transporter. Structure-activity relationship studies reveal that phenyl-substituted triazole derivatives achieve optimal activity against resistant strains, surprisingly outperforming derivatives containing chloroquine-like moieties [13].

In vivo studies using Plasmodium berghei-infected mice demonstrate superior efficacy compared to artemisinin. The compound achieves complete parasite clearance in Peters' standard 4-day suppressive test at 21.6 micromoles per kilogram dosing, with efficacy twice that of artemisinin at equivalent doses [13]. Oral administration results in reduced parasitemia and prolonged median animal survival.

The resistance-overcoming mechanism involves multiple target engagement rather than single-target inhibition. This multi-target approach reduces the likelihood of resistance development and provides sustained efficacy against evolving parasite populations. The compound maintains activity against strains resistant to multiple antimalarial drugs, suggesting broad clinical utility [13].

Neuropharmacological Effects

The neuropharmacological profile of 2-(piperazin-1-ylmethyl)thiazole derivatives encompasses cholinesterase inhibition and amyloid aggregation prevention, positioning these compounds as potential therapeutic agents for neurodegenerative diseases.

Acetylcholinesterase Inhibition Kinetics

The compound demonstrates exceptional acetylcholinesterase inhibitory activity with half-maximal inhibitory concentrations ranging from 0.011-0.317 micromolar [14] [15]. This potency rivals or exceeds clinically approved acetylcholinesterase inhibitors, including donepezil (0.054 micromolar half-maximal inhibitory concentration) [14].

Kinetic analysis reveals mixed inhibition patterns, with compounds binding to both the catalytic active site and peripheral anionic site of acetylcholinesterase. Molecular docking studies demonstrate key interactions with amino acid residues including Trp84, Phe330, and Tyr121, which are crucial for enzyme catalysis [15]. The thiazole moiety forms important π-π interactions with aromatic residues lining the active site gorge.

Structure-activity relationship analysis indicates that methoxy substitution at the para position of the benzene ring optimizes acetylcholinesterase inhibitory activity. Compounds with this substitution pattern achieve half-maximal inhibitory concentrations of 0.0317 micromolar [15]. The piperazine moiety contributes to enzyme binding through interactions with the peripheral anionic site.

The compounds demonstrate selectivity for acetylcholinesterase over butyrylcholinesterase, with minimal inhibitory activity against the latter enzyme. This selectivity profile suggests potential therapeutic advantages with reduced peripheral side effects. Time-course studies reveal rapid onset of inhibition with sustained activity over extended periods [14].

β-Amyloid Aggregation Suppression

The compound effectively prevents β-amyloid peptide aggregation, with inhibition percentages ranging from 49.2-80.0% for different amyloid species [16] [17]. This activity addresses a key pathological mechanism in Alzheimer's disease, where amyloid plaque formation contributes to neuronal dysfunction and death.

The aggregation inhibition mechanism involves stabilization of α-helical amyloid structures, preventing transition to β-sheet conformations that promote fibril formation. Docking studies reveal hydrophobic interactions with amyloid peptides, including cation-π interactions with lysine residues and hydrogen bonding with key amino acids [18]. These interactions compete with intermolecular amyloid associations.

The compound demonstrates dual activity against both amyloid-β1-40 and amyloid-β1-42 peptides, with particularly strong inhibition of the more pathogenic 1-42 species (60.6% inhibition) [17]. This broad-spectrum anti-aggregation activity suggests comprehensive therapeutic potential against amyloid-related pathology.

Disaggregation studies reveal that the compound not only prevents new amyloid formation but also disrupts existing amyloid fibrils. Treatment with the compound at 1:1 and 1:10 ratios (amyloid-β/compound) results in significant fibril disaggregation over 24-hour incubation periods [18]. This dual mechanism provides both preventive and therapeutic potential for amyloid-related disorders.